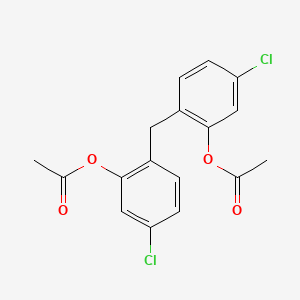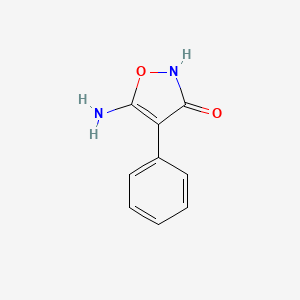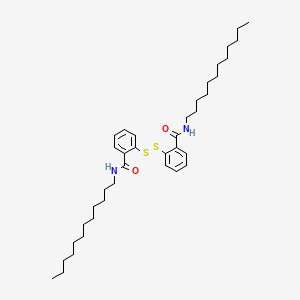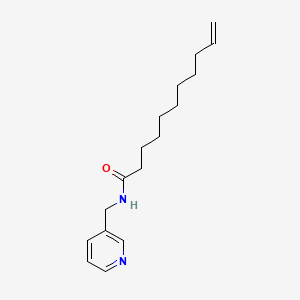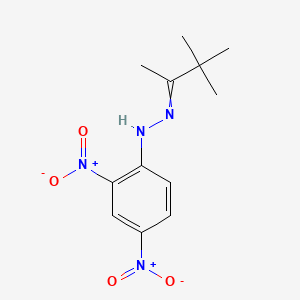
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of 280.2798 g/mol . . This compound is often used in various chemical analyses and research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of 3,3-dimethyl-2-butanone (pinacolone) with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst . The reaction proceeds as follows:
3,3-Dimethyl-2-butanone+2,4-Dinitrophenylhydrazine→2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into hydrazines and other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include oximes, hydrazines, and substituted derivatives, which have applications in different fields of chemistry and industry.
Scientific Research Applications
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of carbonyl compounds.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. It acts as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the formation of stable complexes, which are useful in various analytical and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanone 2,4-dinitrophenylhydrazone: Similar in structure but with a methyl group instead of a dimethyl group.
2-Butanone, (2,4-dinitrophenyl)hydrazone: Lacks the dimethyl substitution.
Uniqueness
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
964-53-4 |
|---|---|
Molecular Formula |
C12H16N4O4 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(3,3-dimethylbutan-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H16N4O4/c1-8(12(2,3)4)13-14-10-6-5-9(15(17)18)7-11(10)16(19)20/h5-7,14H,1-4H3 |
InChI Key |
OMNJXFSXEYYSRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


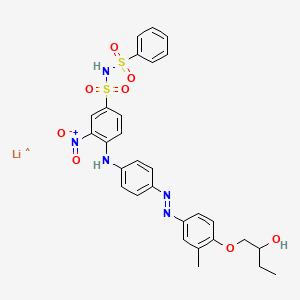
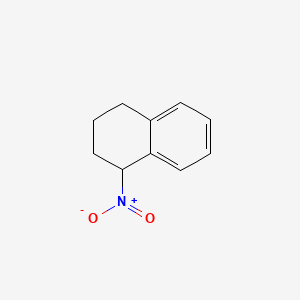
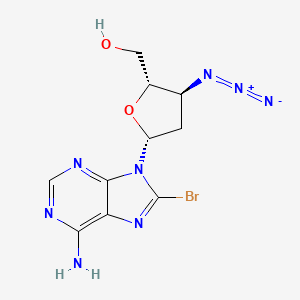
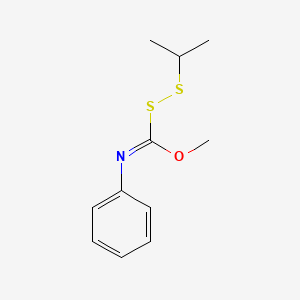
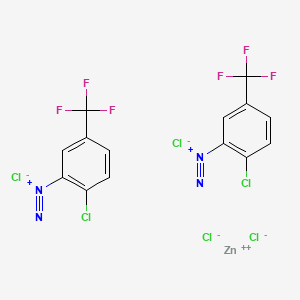

![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)



